Methyl pentachlorostearate
Description
Properties
CAS No. |
26638-28-8 |
|---|---|
Molecular Formula |
C19H33Cl5O2 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
methyl 2,5,11,14,18-pentachlorooctadecanoate |
InChI |
InChI=1S/C19H33Cl5O2/c1-26-19(25)18(24)13-12-17(23)8-4-2-3-7-15(21)10-11-16(22)9-5-6-14-20/h15-18H,2-14H2,1H3 |
InChI Key |
PRZYKDRCYOLTQA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Canonical SMILES |
COC(=O)C(CCC(CCCCCC(CCC(CCCCCl)Cl)Cl)Cl)Cl |
Other CAS No. |
26638-28-8 |
physical_description |
Methylpentachlorostearate is a pale yellow viscous liquid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68° F (NTP, 1992) |
Origin of Product |
United States |
Natural Occurrence and Biogenic Pathways of Methyl Pentachlorostearate
Identification in Biological Matrices
The identification of methyl pentachlorostearate in nature is limited, with specific detection primarily documented within certain plant species. Its presence is ascertained through detailed phytochemical analysis of extracts derived from these biological sources.
Phytochemical screening involves the extraction and analysis of plant tissues to identify their chemical constituents. Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique used to separate, identify, and quantify the individual components of complex mixtures like fatty acid methyl esters derived from plant oils.
Research involving the analysis of fatty acids from the fruits of Celtis australis, commonly known as the European nettle tree, has identified this compound as one of its constituents. researchgate.net A study utilizing GC-MS to analyze the methyl esters of fatty acids obtained from the fruit identified this compound among other major bioactive compounds. researchgate.net While it is a recognized component, it is not one of the most abundant fatty acid esters in the fruit's profile. The primary fatty acid methyl esters identified in the same analysis were methyl oleate, methyl palmitate, and methyl tricosanoate. researchgate.net
Interactive Data Table: Fatty Acid Methyl Ester Composition of Celtis australis Fruit Extract
This table summarizes the major compounds identified alongside this compound in the GC-MS analysis of Celtis australis fruit extract. The data is based on the findings reported in the cited study. researchgate.net
| Compound Name | Percentage (%) |
| Methyl oleate | 25.7 |
| Methyl palmitate | 22.2 |
| Methyl tricosanoate | 13.3 |
| Methyl linoleate | 7.8 |
| Methyl dotriacentanoate | 2.6 |
| Methyl 14-acetylhydroxypalmitate | 2.1 |
| This compound | Detected, but not a major constituent |
Phytochemical Screening of Plant Extracts
Characterization inHoligarna grahamiiExtracts
Extensive phytochemical investigations have been conducted on various parts of Holigarna grahamii, including the latex, stem bark, leaves, and fruits, to determine their bioactive constituents. florajournal.comflorajournal.com These analyses, primarily using GC-MS on methanolic extracts, have led to the identification of numerous compounds. florajournal.comflorajournal.com
However, across the available scientific literature detailing the chemical composition of Holigarna grahamii extracts, this compound has not been reported as a constituent. florajournal.comflorajournal.comsemanticscholar.orgresearchgate.net The major chemical compounds identified in these studies include 1,2,3-Benzenetriol, Quinic acid, and Melamine. florajournal.comflorajournal.com The phytochemical profile is rich in other classes of compounds, but chlorinated fatty acid esters are not among those characterized. semanticscholar.orgresearchgate.net
Interactive Data Table: Major Bioactive Compounds Identified in Holigarna grahamii Methanolic Extract
This table lists the principal compounds found in the methanolic extracts of various parts of H. grahamii, as reported in scientific analyses. This compound is notably absent from these findings. florajournal.comflorajournal.com
| Compound Name | Major Chemical Class | Plant Part(s) |
| 1,2,3-Benzenetriol (Pyrogallol) | Phenol | Latex, Stem Bark, Leaves, Fruits |
| Quinic acid | Cyclitol | Latex, Stem Bark, Leaves, Fruits |
| Melamine | Triazine | Latex, Stem Bark, Leaves, Fruits |
| Myristic acid | Fatty Acid | Latex, Stem Bark, Leaves, Fruits |
| Oleic Acid | Fatty Acid | Latex, Stem Bark, Leaves, Fruits |
Presence in Other Natural Product Compositions
The natural occurrence of chlorinated fatty acids in terrestrial plants is not widely documented. Based on available scientific literature, the identification of this compound as a natural product is exceptionally rare, with Celtis australis being the primary documented botanical source. researchgate.net Broader studies on chlorinated fatty acids often focus on their formation in marine environments or as byproducts of industrial processes rather than as biogenic compounds from higher plants. diva-portal.org While various unusual fatty acids are known to be produced by plants, chlorinated forms like this compound appear to be an anomaly. aocs.org
The isolation of chemical constituents from plant materials is fundamentally dependent on the extraction methodology employed. The choice of solvent and technique is critical for efficiently separating the target compounds from the complex plant matrix.
Solvent extraction is the most common method for preparing plant extracts for phytochemical analysis. This process relies on the principle of dissolving target compounds in a suitable solvent.
For the analysis of fatty acids from Celtis australis fruits where this compound was identified, an ethanolic extract was utilized. researchgate.net The general procedure involves drying and powdering the plant material, followed by extraction with a solvent. In the case of fatty acid analysis, a subsequent esterification step is required to convert the fatty acids into their more volatile methyl esters (Fatty Acid Methyl Esters, FAMEs) for GC-MS analysis. researchgate.netresearchgate.net
In the studies of Holigarna grahamii, methanol (B129727) was the solvent of choice for preparing the extracts from various plant parts, including the stem bark, leaves, and fruits, prior to GC-MS analysis. florajournal.comflorajournal.com The plant material is typically collected, dried in the shade, powdered, and then subjected to extraction with methanol. florajournal.com
The selection of the solvent is crucial. Polar solvents like methanol and ethanol (B145695) are effective for extracting a broad range of compounds. researchgate.netflorajournal.com The preparation of FAMEs from the crude extract often involves a reaction with methanol in the presence of a catalyst, a process known as transesterification. gre.ac.uk This ensures the compounds are suitable for analysis by gas chromatography.
Methodologies for Natural Extract Preparation
Sample Enrichment and Concentration Procedures
The analysis of chlorinated fatty acids and their methyl esters from complex biological matrices necessitates effective enrichment and concentration steps to isolate these compounds from a high background of unchlorinated lipids. A robust method for this purpose involves solid-phase extraction (SPE). This technique is particularly useful for separating chlorinated fatty acid methyl esters from their more abundant non-halogenated counterparts. mdpi.com
An established protocol utilizes an aminopropyl-based SPE column. The general procedure is outlined below:
| Step | Description | Purpose |
| 1. Lipid Extraction | The total lipids are first extracted from the biological sample using a suitable solvent system, such as a chloroform (B151607)/methanol mixture. | To isolate all lipid components from the aqueous and solid phases of the sample. |
| 2. Transesterification | The extracted lipids are then subjected to transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs). This is typically achieved by heating with methanolic HCl or BF3/methanol. | To create the more volatile methyl ester derivatives, which are amenable to gas chromatography analysis. |
| 3. Solid-Phase Extraction (SPE) | The FAMEs mixture is loaded onto an aminopropyl SPE column. | To separate the chlorinated FAMEs from the unchlorinated FAMEs. |
| 4. Elution | A specific solvent system is used to elute the fractions. Unchlorinated FAMEs are largely retained on the column, while the chlorinated FAMEs are eluted in a small solvent volume. | To selectively recover the chlorinated compounds of interest, thereby concentrating them. |
| 5. Analysis | The enriched fraction containing the chlorinated FAMEs is then analyzed, typically by gas chromatography coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD). | To identify and quantify the specific chlorinated fatty acid methyl esters present in the sample. |
This method allows for the quantitative recovery of various chlorinated fatty acid species and enables the detection of micrograms of a chlorinated fatty acid methyl ester within a gram of lipid. mdpi.com
Hypothetical Biosynthetic Routes
The biosynthesis of a molecule as heavily chlorinated as pentachlorostearate within a biological system would necessitate a series of highly specific and efficient enzymatic reactions. The following sections explore plausible, though hypothetical, mechanisms for its formation.
Enzymatic Chlorination Mechanisms in Biological Systems
The incorporation of chlorine atoms into organic molecules in nature is catalyzed by halogenase enzymes. Two major classes of halogenases are considered the most likely candidates for catalyzing the chlorination of a fatty acid like stearic acid: FADH2-dependent halogenases and non-heme iron- and α-ketoglutarate-dependent halogenases. mdpi.com
FADH2-Dependent Halogenases: These enzymes utilize reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen, and a halide ion. The proposed mechanism involves the reaction of FADH2 with O2 to form a flavin hydroperoxide intermediate. This intermediate then reacts with a chloride ion to generate hypochlorous acid (HOCl) within the enzyme's active site. The highly reactive HOCl is then directed towards the substrate, leading to regioselective chlorination. mdpi.comnih.govchemrxiv.org For a molecule like stearic acid, multiple chlorination events would need to occur, potentially catalyzed by one or more FADH2-dependent halogenases with specificity for different positions on the fatty acid chain.
Non-heme Iron- and α-Ketoglutarate-Dependent Halogenases: This class of enzymes features an iron(II) center coordinated by amino acid residues. They require α-ketoglutarate and molecular oxygen to activate the iron center and generate a potent iron(IV)-oxo species. This species is capable of abstracting a hydrogen atom from an unactivated C-H bond on the substrate, creating a substrate radical. A coordinated chloride ion is then transferred to this radical, resulting in the chlorinated product. mdpi.comnih.gov This radical-based mechanism is particularly suited for the chlorination of saturated aliphatic chains like that of stearic acid. The formation of pentachlorostearate would likely involve sequential chlorination steps, possibly with the enzyme having a preference for previously chlorinated substrates.
Precursor Identification and Metabolic Transformation Analysis
The logical precursor for this compound is stearic acid, or its activated thioester form, stearoyl-CoA. Stearic acid is a common 18-carbon saturated fatty acid found in many organisms. wikipedia.org
Biosynthesis of the Stearic Acid Backbone: The biosynthesis of stearic acid is a well-characterized metabolic pathway known as fatty acid synthesis. This process occurs in the cytoplasm and involves the sequential addition of two-carbon units derived from acetyl-CoA.
| Precursor/Intermediate | Role in Stearic Acid Biosynthesis |
| Acetyl-CoA | The primary building block for fatty acid synthesis. The initial acetyl-CoA molecule serves as the primer for the growing fatty acid chain. |
| Malonyl-CoA | Formed by the carboxylation of acetyl-CoA, it serves as the donor of two-carbon units for elongation of the fatty acid chain. |
| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the series of condensation, reduction, dehydration, and reduction reactions to build the fatty acid chain. |
| Palmitic Acid (C16:0) | The initial product of the FAS complex. |
| Elongase Enzymes | Catalyze the addition of a two-carbon unit to palmitic acid to form stearic acid (C18:0). |
Hypothetical Metabolic Transformation to this compound:
Activation: Stearic acid would first be activated to stearoyl-CoA by an acyl-CoA synthetase.
Sequential Chlorination: The stearoyl-CoA or stearic acid molecule would then be the substrate for one or more halogenase enzymes, as described in section 2.2.1. Five separate chlorination events would be required to produce pentachlorostearoyl-CoA. The regioselectivity of these chlorinations would be determined by the specific halogenase(s) involved.
Esterification: Finally, the pentachlorostearoyl-CoA would be esterified with methanol to form this compound. This could be an enzymatic process catalyzed by a methyltransferase, or it could potentially occur as a non-enzymatic consequence of extraction procedures using methanol.
Synthetic Methodologies and Chemical Derivatization of Methyl Pentachlorostearate
Chemical Synthesis Pathways
The primary route to methyl pentachlorostearate involves a two-step process: the esterification of stearic acid to produce methyl stearate (B1226849), followed by the chlorination of the resulting fatty acid methyl ester.
Esterification Reactions for Fatty Acid Esters
The initial step in the synthesis is the conversion of a long-chain fatty acid, stearic acid, into its corresponding methyl ester, methyl stearate. This is a classic esterification reaction, typically achieved by reacting stearic acid with methanol (B129727) in the presence of an acid catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. ache.org.rs
Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as milder organic acids such as oxalic acid. jocpr.comresearchgate.net Solid acid catalysts, including ion-exchange resins and acid-activated montmorillonite (B579905) clay, are also employed to simplify product purification and catalyst recovery. researchgate.netiium.edu.my The reaction is reversible, so an excess of methanol is often used to drive the equilibrium toward the formation of the methyl ester. jocpr.comiium.edu.my Water produced during the reaction is sometimes removed to further enhance conversion rates. iium.edu.my
| Catalyst | Molar Ratio (Methanol:Acid) | Temperature (°C) | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 15:1 | 65 | Not Specified | 99% Yield | epa.gov |
| Oxalic Acid | 20:1 | 65 | 8 hours | High Conversion | jocpr.com |
| MMT-PO₄ (Clay) | 12:1 | 160 | 120 minutes | 94.1% Conversion | researchgate.net |
| Ion-Exchange Resin | ~20:1 | 65-67 | 2 hours | 100% Conversion | chemicalbook.com |
| Hydrochloric Acid (HCl) | Not Specified | 45 | Overnight | Quantitative Yield | researchgate.net |
Regioselective and Stereoselective Chlorination Strategies
The subsequent chlorination of the saturated alkyl chain of methyl stearate to produce this compound presents significant synthetic challenges, particularly concerning selectivity. The direct chlorination of a long aliphatic chain often proceeds through a free-radical mechanism, which typically lacks high regioselectivity, leading to a mixture of isomers with chlorine atoms at various positions.
Achieving regioselectivity—the control of where the chlorine atoms attach to the stearate backbone—is difficult. While certain reagents or conditions can favor chlorination at specific sites, such as the α-carbon (the carbon adjacent to the ester group), polychlorination to a specific pentachloro-isomer is complex. nih.gov The term "this compound" itself implies the addition of five chlorine atoms, but without specifying their locations (e.g., Methyl 2,5,11,14,18-Pentachlorooctadecanoate), it may refer to a mixture of isomers produced during bulk chlorination processes. productingredients.com
Stereoselectivity, the control of the three-dimensional orientation of the chlorine atoms, is even more challenging to achieve on a flexible aliphatic chain and is not a typical outcome of standard chlorination methods for such substrates. Specific stereochemical outcomes usually require more complex, multi-step synthetic routes involving chiral auxiliaries or catalysts, for which there is limited specific literature in the context of long-chain fatty acid esters.
Catalyst Systems in Chlorination Processes
The chlorination of fatty acids and their esters can be achieved using various reagents and catalytic systems. The choice of system can influence the reaction's efficiency and, to some extent, its selectivity.
For industrial-scale production, direct chlorination with chlorine gas (Cl₂) is a common method. This process is often initiated by UV light or heat and proceeds via a free-radical chain reaction. Lewis acid catalysts, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), can also be used, particularly for chlorinating aromatic compounds, though their application to aliphatic chains can be less controlled. google.comjustia.com Titanium tetrachloride has been noted as a catalyst for ring chlorination that does not interfere with subsequent photo-chlorination of side chains. google.comjustia.com The reaction of fatty acids with chlorine can lead to the formation of various chlorinated derivatives. researchgate.net
| Chlorinating Agent | Catalyst/Initiator | Substrate Type | Primary Outcome/Target | Reference |
|---|---|---|---|---|
| Chlorine Gas (Cl₂) | UV Light / Heat | Aliphatic Chains | General, non-selective chlorination | google.com |
| Chlorine Gas (Cl₂) | Lewis Acids (e.g., FeCl₃) | Aromatic Rings / Aliphatic Chains | General chlorination | google.com |
| Methanesulfonyl Chloride (MsCl) | None (reagent-driven) | Cellulose Esters (Primary Alcohols) | Regioselective C-6 chlorination | nih.gov |
Analog Synthesis and Structural Modifications
The fundamental synthetic route to this compound can be adapted to produce a wide array of structural analogs, allowing for systematic investigation of structure-activity relationships.
Variation of Alkyl Chain Length and Saturation
The synthesis of chlorinated fatty ester analogs with different chain lengths is readily achievable by starting with a different fatty acid precursor. The biosynthesis of fatty acids produces a wide range of chain lengths, and this natural diversity can be exploited. nih.govresearchgate.netnih.gov For example, lauric acid (C12) or palmitic acid (C16) can be used instead of stearic acid (C18) in the initial esterification step, followed by chlorination, to yield the corresponding shorter-chain chlorinated methyl esters. researchgate.netiium.edu.my Similarly, very long-chain fatty acids (VLCFAs) can serve as precursors for longer-chain analogs. rsc.orgnih.gov
Furthermore, the degree of saturation can be varied. Starting with an unsaturated fatty acid, such as oleic acid (which contains one double bond), would result in a chlorinated unsaturated methyl ester. The double bond itself can also react with halogens in an addition reaction, leading to further structural diversity. researchgate.net
Introduction of Diverse Halogen Substituents
The synthesis can be modified to include other halogens, such as bromine, fluorine, or iodine, in place of chlorine. nih.gov This is typically accomplished by using a different halogenating agent in the second step of the synthesis.
Bromination: Brominated fatty acids are known to occur naturally and can be synthesized in the laboratory. researchgate.net Reagents like N-Bromosuccinimide (NBS) or bromine (Br₂) can be used to introduce bromine atoms onto the alkyl chain.
Fluorination: The synthesis of fluorinated fatty acids often requires specialized fluorinating agents due to the high reactivity of fluorine. researchgate.net Reagents such as Selectfluor can be used to convert C-B bonds to C-F bonds, while other methods exist for deoxyfluorination of carboxylic acids to form acyl fluorides, which are precursors to other fluorinated compounds. acs.orgresearchgate.netorganic-chemistry.orgpdx.edu
Iodination: Iodo-esters can be prepared through various methods, including the reaction of ω-bromo esters with sodium iodide in an acetone (B3395972) solvent (a Finkelstein-type reaction) to achieve trans-halogenation. adelaide.edu.au
The introduction of different halogens allows for the fine-tuning of the molecule's physical and chemical properties, such as its lipophilicity, polarity, and reactivity.
Derivatization for Enhanced Functionality
The chemical structure of this compound, featuring a long aliphatic chain with multiple chlorine substituents and a terminal methyl ester group, offers several avenues for derivatization to modify its properties and introduce new functionalities. While specific research on the derivatization of this compound for enhanced functionality is not extensively documented in publicly available literature, chemical principles allow for the extrapolation of potential reaction pathways. These derivatizations can target either the chlorinated alkyl chain or the ester group, leading to a diverse range of new molecules with tailored characteristics.
The chlorine atoms along the stearate backbone, being electronegative, can activate adjacent carbon atoms and can also serve as leaving groups in nucleophilic substitution reactions, although this is generally less facile for alkyl chlorides compared to bromides or iodides. The ester group, on the other hand, is susceptible to reactions such as transesterification, amidation, and reduction.
Potential derivatization strategies can be broadly categorized based on the reaction site:
Reactions involving the chlorine substituents: Nucleophilic substitution reactions could potentially replace one or more chlorine atoms with other functional groups. The feasibility of such reactions would depend on the reaction conditions and the specific positions of the chlorine atoms on the stearate chain.
Reactions involving the ester group: The methyl ester functionality can be converted into other functional groups, altering the polarity and reactivity of the head of the molecule.
Elimination reactions: Treatment with a strong base could potentially lead to dehydrochlorination, introducing sites of unsaturation (double bonds) into the fatty acid chain.
These potential derivatization pathways open up the possibility of creating a variety of new compounds from this compound, each with potentially unique properties for various applications.
Table of Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product | Potential Enhanced Functionality |
| Nucleophilic Substitution | Sodium azide (B81097) (NaN₃) | Methyl azidopentachlorostearate | Introduction of a reactive azide group for click chemistry |
| Nucleophilic Substitution | Sodium cyanide (NaCN) | Methyl cyanopentachlorostearate | Chain extension and precursor for other functional groups |
| Nucleophilic Substitution | Ammonia (NH₃) | Methyl aminopentachlorostearate | Introduction of a primary amine for further functionalization |
| Transesterification | Long-chain alcohol (e.g., Cetyl alcohol) | Cetyl pentachlorostearate | Increased lipophilicity and modified physical properties |
| Amidation | Amine (e.g., Ethylamine) | N-Ethylpentachlorostearamide | Formation of a more stable amide linkage |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Pentachlorostearyl alcohol | Conversion to a fatty alcohol for different applications |
| Dehydrochlorination | Strong base (e.g., Potassium tert-butoxide) | Methyl pentachlorooctadecenoate | Introduction of unsaturation for polymerization or other reactions |
It is important to note that the reactivity of the chlorine atoms in this compound will be influenced by their position on the alkyl chain (primary, secondary) and steric hindrance. Selective derivatization of one chlorine atom over another would likely be challenging and require carefully controlled reaction conditions. Further research is needed to explore these potential derivatization pathways and characterize the resulting products and their functionalities.
Advanced Analytical Techniques for Methyl Pentachlorostearate Characterization
Chromatographic Separation Methods
Chromatographic techniques are fundamental for isolating methyl pentachlorostearate from complex matrices. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages for its analysis.
Gas Chromatography (GC) Method Development
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs). The development of a robust GC method for this compound would involve careful consideration of the stationary phase, temperature programming, and injection technique.
Due to the presence of five chlorine atoms, this compound is expected to have a higher boiling point than its non-halogenated counterpart, methyl stearate (B1226849). Therefore, a column with a stationary phase capable of high-temperature operation, such as a polysiloxane-based column (e.g., 5% phenyl polysiloxane), would be suitable. Temperature programming would be essential to ensure the elution of this high-boiling-point analyte within a reasonable timeframe while maintaining good peak shape. A typical temperature program might start at a lower temperature to allow for the elution of more volatile components, followed by a ramp to a higher final temperature to elute the this compound.
For enhanced sensitivity and selectivity, especially in complex environmental or biological samples, derivatization to more volatile or detectable forms can be employed. For other chlorinated fatty acids, derivatization to pentafluorobenzyl esters has been shown to improve GC separation and detection by negative ion chemical ionization mass spectrometry.
A sample data table illustrating typical GC parameters for the analysis of chlorinated FAMEs is presented below.
| Parameter | Value |
| Column | 5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |
Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) provides a valuable alternative for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach.
In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. The five chlorine atoms on the stearate chain significantly increase the hydrophobicity of this compound compared to methyl stearate. Therefore, a mobile phase with a higher proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) would be required for its elution. Gradient elution, where the mobile phase composition is changed during the run, would be beneficial for separating this compound from other FAMEs with varying degrees of chlorination or saturation.
A study on other chlorinated organic compounds suggests that a mobile phase gradient of water and acetonitrile can be effective for their separation. UV detection is possible for FAMEs, although the chromophore is the ester group, which has a relatively low molar absorptivity. More sensitive detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).
Optimization of Chromatographic Parameters for Elution and Resolution
Optimizing chromatographic parameters is crucial for achieving good separation (resolution) and efficient elution of this compound.
For GC:
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects both analysis time and peak broadening. Optimizing the flow rate around the van Deemter optimum will provide the best efficiency.
Temperature Program: The initial temperature, ramp rate, and final temperature all influence the retention time and resolution. A slower ramp rate can improve the separation of closely eluting compounds.
Injection Volume and Split Ratio: These parameters need to be adjusted to avoid column overloading and ensure a sharp injection band.
For HPLC:
Mobile Phase Composition: The ratio of organic solvent to water in the mobile phase is a critical parameter for controlling retention and selectivity.
Flow Rate: Higher flow rates reduce analysis time but can lead to increased backpressure and potentially lower resolution.
Column Temperature: Operating the column at an elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques, particularly mass spectrometry, are indispensable for the unambiguous identification and structural elucidation of this compound.
Mass Spectrometry (MS) Techniques and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
The molecular weight of this compound (C19H33Cl5O2) can be calculated based on the atomic masses of its constituent atoms. The presence of five chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the 35Cl and 37Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of a pentachlorinated compound.
The fragmentation pattern will be influenced by the positions of the chlorine atoms on the stearate chain. Cleavage of carbon-carbon bonds adjacent to the chlorine atoms and loss of HCl are expected fragmentation pathways.
Electron Ionization (EI-MS)
Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule. For this compound, the EI mass spectrum is expected to show a molecular ion peak (M+•), although its abundance may be low due to the extensive fragmentation.
The fragmentation of FAMEs in EI-MS is well-characterized. Key fragments for non-halogenated FAMEs include the methoxycarbonyl ion [CH3O-C=O]+ at m/z 59 and the McLafferty rearrangement ion at m/z 74. For this compound, the presence of chlorine atoms will significantly alter the fragmentation pattern.
Characteristic fragments would likely arise from:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
Cleavage at chlorinated sites: Fragmentation of the alkyl chain at the points of chlorination.
Loss of Chlorine: Elimination of Cl• or HCl from the molecular ion or fragment ions.
A hypothetical fragmentation table for this compound is presented below, based on general principles of mass spectrometry of halogenated compounds.
| m/z Value | Possible Fragment |
| M+• | Molecular Ion |
| M-31 | Loss of •OCH3 |
| M-35/36 | Loss of Cl• or HCl |
| M-71/72 | Loss of C5H11• or C5H12 |
| 74 | McLafferty Rearrangement (if sterically possible) |
It is important to note that the actual fragmentation pattern would need to be determined experimentally. The complex isotopic pattern from the five chlorine atoms would need to be deconvoluted to identify the elemental composition of each fragment ion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of chlorinated fatty acids and their esters. nih.govrsc.org The method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection and structural information provided by mass spectrometry. rsc.org
For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C8 or C18 column to separate the compound from a sample matrix based on its hydrophobicity. princeton.edu The mobile phase often consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with an ion-pairing agent to improve chromatographic peak shape. princeton.edu
Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion. This is particularly crucial for chlorinated compounds, as the mass spectrometer can resolve the characteristic isotopic pattern produced by the presence of multiple chlorine atoms (³⁵Cl and ³⁷Cl). The precise mass measurement obtained from a high-resolution mass spectrometer, such as an Orbitrap, can aid in confirming the elemental composition of the molecule. princeton.edu Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information about the location of the chlorine atoms on the stearate backbone. nih.gov
NIST Library Matching for Compound Identification
The National Institute of Standards and Technology (NIST) mass spectral library is a vast collection of electron ionization (EI) mass spectra for a wide range of compounds. jordilabs.com When analyzing an unknown compound by Gas Chromatography-Mass Spectrometry (GC-MS), the experimentally obtained mass spectrum can be compared against the spectra in the NIST library for identification. jordilabs.comresearchgate.net
The matching process generates scores, including a "Match Factor" and "Reverse Match Factor," which indicate the similarity between the unknown spectrum and the library spectrum. jordilabs.com A high match factor (typically >800-900 on a scale of 1000) suggests a good match and a high probability of correct identification. jordilabs.com
However, the utility of NIST library matching for identifying this compound is contingent on the presence of its reference spectrum within the library. Complex and less common compounds, including specific isomers of polychlorinated fatty acid esters, may not be included. Chlorinated paraffins and related substances are often complex mixtures of isomers, which further complicates identification through library matching. researchgate.net If a direct match is unavailable, tentative identification might be possible by comparing the fragmentation pattern to that of structurally similar compounds in the library, such as other chlorinated methyl esters. researchgate.netdiva-portal.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. spectra-analysis.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its core structure as a fatty acid methyl ester and the presence of carbon-chlorine bonds.
The most prominent peaks would be associated with the ester group. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in saturated esters. researchgate.net Additionally, C-O stretching vibrations associated with the ester linkage would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net
The presence of the five chlorine atoms would give rise to C-Cl stretching vibrations. These bands typically appear in the range of 600-800 cm⁻¹. The exact position and intensity of these peaks can provide information about the substitution pattern on the alkyl chain. The spectrum would also feature C-H stretching vibrations from the methyl and methylene (B1212753) groups of the stearate chain, typically observed between 2850 and 3000 cm⁻¹. spectra-analysis.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850-3000 |
| C=O (Ester) | Stretching | 1735-1750 |
| C-O (Ester) | Stretching | 1000-1300 |
| C-Cl (Alkyl Halide) | Stretching | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and chemical environment of individual atoms. carlroth.comresearchgate.net Both ¹H and ¹³C NMR would be essential for characterizing this compound.
In the ¹H NMR spectrum, distinct signals would correspond to the different types of protons in the molecule. aocs.org The protons of the methyl ester group (-OCH₃) would appear as a sharp singlet at approximately 3.7 ppm. aocs.org The protons on the carbon alpha to the carbonyl group (-CH₂-COO) would resonate as a triplet around 2.3 ppm. aocs.org The bulk of the methylene protons (-(CH₂)n-) in the fatty acid chain would produce a complex multiplet signal around 1.2-1.6 ppm, while the terminal methyl group (-CH₃) would appear as a triplet near 0.9 ppm. aocs.org The key feature in the spectrum of this compound would be the significant downfield shift of protons attached to carbons bearing chlorine atoms (H-C-Cl). These signals would likely appear in the 3.5-4.5 ppm range, and their multiplicity would depend on the adjacent protons, providing crucial information about the chlorine substitution pattern.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. The methyl carbon of the ester would appear around 51 ppm. Carbons bonded to chlorine atoms (C-Cl) would be significantly deshielded, with their signals shifted downfield into the 50-70 ppm range, compared to the typical 20-35 ppm range for unsubstituted methylene carbons in a fatty acid chain. carlroth.com The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra would allow for the definitive assignment of the chlorine positions on the stearate backbone.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Terminal -CH₃ | ~0.9 (triplet) | ~14 |
| Chain -(CH₂)n- | ~1.2-1.6 (multiplet) | ~20-35 |
| -CH₂-COO- | ~2.3 (triplet) | ~34 |
| -OCH₃ (Ester) | ~3.7 (singlet) | ~51 |
| -CH-Cl | ~3.5-4.5 (multiplet) | ~50-70 |
| -C=O (Ester) | - | ~170-175 |
Quantitative Analysis Methodologies
Accurate quantification of this compound in various matrices requires robust and validated analytical methods. A cornerstone of quantitative analysis is the use of calibration curves constructed from analytical standards.
Calibration Curve Construction Using Analytical Standards
To determine the concentration of this compound in a sample, a calibration curve must be constructed. diva-portal.org This process involves preparing a series of standard solutions containing the pure compound (analytical standard) at precisely known concentrations. nih.gov These standards should cover the expected concentration range of the analyte in the unknown samples. researchgate.net
Each standard solution is then analyzed using an appropriate instrumental technique, such as GC-MS or LC-MS, and the instrument's response (e.g., peak area) for the analyte is measured. researchgate.net A graph is plotted with the instrument response on the y-axis versus the concentration of the standard on the x-axis. researchgate.net
A linear regression analysis is performed on these data points to generate a calibration curve, which is ideally a straight line described by the equation y = mx + c. The quality of the calibration is assessed by the coefficient of determination (R²), which should be close to 1.000 for a good linear fit. researchgate.net Once the calibration curve is established and validated, the unknown sample is analyzed under the same conditions. The measured instrument response for the analyte in the sample is then used to calculate its concentration by interpolation from the calibration curve. diva-portal.orgnih.gov
Quantification Based on Peak Area Integration (e.g., TIC areas)
The quantification of this compound is typically achieved using chromatographic techniques, primarily gas chromatography (GC). After the sample extract is injected into the GC system, the this compound compound is separated from other components based on its volatility and interaction with the GC column's stationary phase. As the compound elutes from the column, it is detected by a specialized detector.
For chlorinated compounds, a halogen-specific detector (XSD) or a mass spectrometer (MS) is often employed for its sensitivity and selectivity. slu.sediva-portal.org The detector generates a signal as the analyte passes through it, resulting in a peak on a chromatogram. The area under this peak is directly proportional to the amount of the analyte that was injected.
Quantification is performed by integrating this peak area and comparing it to a calibration curve generated from standards of known concentrations. diva-portal.org The process involves:
Preparation of Calibration Standards: A series of solutions containing known concentrations of a reference standard (ideally, pure this compound) are prepared.
Instrumental Analysis: Each standard is injected into the GC system, and the corresponding peak area is recorded.
Generation of Calibration Curve: A graph is plotted with the peak area on the y-axis and the concentration on the x-axis. A linear regression is applied to this data.
Sample Analysis: The sample extract is analyzed under the same conditions, and the peak area for this compound is measured.
Concentration Calculation: The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
When using GC-MS, quantification can be based on the total ion chromatogram (TIC), where the areas of all mass-to-charge ratio signals are summed. However, for greater selectivity and to minimize interferences from the matrix, selected ion monitoring (SIM) is preferred. In SIM mode, the instrument is set to detect only a few specific ions known to be characteristic of this compound, leading to a more accurate and sensitive quantification. researchgate.net
Validation of Analytical Methods for Accuracy and Precision
To ensure that the analytical results are reliable, the method used for quantifying this compound must be validated. researchgate.net Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key parameters that must be assessed are accuracy and precision. tandfonline.comnih.gov
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies. This involves spiking a blank sample matrix (known not to contain the analyte) with a known amount of this compound at different concentration levels (e.g., low, medium, and high). The samples are then extracted and analyzed, and the measured concentration is compared to the known spiked amount. The accuracy is expressed as the percentage recovery. nih.gov
Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov
Reproducibility (Inter-day precision): The precision obtained under different conditions, such as on different days, with different analysts, or on different instruments. nih.gov
The table below summarizes the typical validation parameters and common acceptance criteria for the analysis of chlorinated compounds.
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of the measured value to the true value, assessed via recovery studies. | 70-130% recovery of the spiked amount. researchgate.net |
| Precision | Agreement among a series of measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 20% is generally acceptable. tandfonline.comnih.gov |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.99. bohrium.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte signal should be at least 10 times the noise signal. nih.gov |
Sample Preparation and Pre-treatment for Complex Matrices
Before instrumental analysis, this compound must be isolated from the sample matrix (e.g., biological tissues, soil, water). This is a critical step, as matrices can contain interfering substances, such as other lipids, that are often present at much higher concentrations. slu.se
Extraction Techniques (e.g., Liquid-Liquid Extraction, Solid Phase Extraction)
The initial step in sample preparation is the extraction of total lipids from the sample.
Liquid-Liquid Extraction (LLE): This is a common technique used for extracting organochlorine compounds from aqueous samples. tandfonline.comnih.gov For solid or semi-solid samples like tissues or soil, a modified LLE approach, such as the Bligh and Dyer method, is often used. This method employs a single-phase solvent system of chloroform (B151607) and methanol to extract total lipids from the sample matrix. semanticscholar.org After extraction, water is added to create a two-phase system, with the lipids (including this compound) partitioned into the lower chloroform layer.
Solid Phase Extraction (SPE): SPE is used both as an extraction method and, more commonly, as a cleanup technique following an initial liquid extraction. It utilizes a solid adsorbent material packed into a cartridge to separate the analyte from interfering compounds. nih.gov For isolating chlorinated fatty acid methyl esters, aminopropyl-bonded silica (B1680970) is a particularly effective sorbent. slu.senih.gov
Concentration and Purification Strategies
Once the initial lipid extract is obtained, it often requires further purification to remove co-extracted, non-chlorinated fatty acids, which can be present in vastly dominating amounts. slu.senih.gov The extract also needs to be concentrated to a small volume to meet the detection limits of the analytical instrument.
Purification with Solid-Phase Extraction (SPE): As mentioned, SPE is a highly effective purification strategy. An aminopropyl SPE column can effectively separate chlorinated FAMEs from their unchlorinated counterparts. nih.gov The process involves passing the lipid extract through the cartridge. The less polar, unchlorinated FAMEs are washed away with a non-polar solvent, while the more polar chlorinated FAMEs are retained. The chlorinated FAMEs are then eluted with a more polar solvent. This technique can quantitatively recover chlorinated fatty acids while removing over 99% of the unchlorinated fatty acid methyl esters. nih.gov
Concentration: After extraction and purification, the solvent containing the analyte is typically evaporated to a small, precise volume (e.g., 1 mL). This is commonly done by gently streaming nitrogen gas over the surface of the solvent (a process known as N₂ evaporation). nih.govsfrbm.org This step increases the analyte's concentration, ensuring it is high enough for detection and quantification by the instrument.
The general workflow for sample preparation is outlined in the table below.
| Step | Technique | Purpose |
| 1. Initial Extraction | Liquid-Liquid Extraction (e.g., using a chloroform/methanol system) | To extract total lipids, including this compound, from the solid or liquid sample matrix. |
| 2. Purification/Cleanup | Solid-Phase Extraction (SPE) with an aminopropyl cartridge | To isolate chlorinated fatty acid methyl esters from the much larger fraction of unchlorinated lipids. nih.gov |
| 3. Concentration | Evaporation under a stream of nitrogen | To reduce the sample volume and increase the concentration of this compound before GC analysis. sfrbm.org |
Role and Mechanisms in Polymer Science and Material Engineering
Integration as a Polymer Additive
Methyl pentachlorostearate is utilized as an additive to modify the physical and chemical properties of polymers. Its integration into a polymer matrix can enhance flexibility, improve processing characteristics, and impart fire-resistant qualities. nbinno.comthesuntek.com These properties make it a valuable component in the formulation of various polymer-based products.
Application as a Plasticizer in Polymer Systems (e.g., PVC)
In its role as a plasticizer, particularly in PVC, this compound is introduced to increase the material's flexibility and workability. jst.go.jpjinlichemical.com Untreated PVC is inherently rigid due to the strong intermolecular forces between its polymer chains. nih.gov Plasticizers like this compound position themselves between these chains, effectively reducing these forces and allowing for greater mobility. jinlichemical.comijiert.org
Research has shown that chlorinated stearic acid esters, including this compound, can significantly enhance the properties of PVC compounds. An increase in chlorine content generally leads to marked improvements in tensile strength and electrical resistivity, as well as better performance in oil extraction and volatility tests. jst.go.jp However, a higher chlorine content can also result in decreased flexibility and higher brittle point temperatures. jst.go.jp Among various chlorinated stearic acid esters, this compound has been identified as a particularly suitable plasticizer for PVC. jst.go.jp
Table 1: Effects of Chlorine Content in Chlorinated Stearic Acid Esters on PVC Properties
| Property | Effect of Increasing Chlorine Content |
| Tensile Strength | Marked Increase jst.go.jp |
| Electrical Resistivity | Marked Increase jst.go.jp |
| Resistance to Oil Extraction | Improved jst.go.jp |
| Volatility | Improved (Reduced) jst.go.jp |
| Flexibility | Tends to Decrease jst.go.jp |
| Brittle Point Temperature | Tends to Increase jst.go.jp |
The plasticizing effect of this compound is rooted in its intermolecular interactions with polymer chains. nih.gov As a polar molecule, it can interact with the polar sites on the polymer, such as the carbon-chlorine bonds in PVC. nih.gov These interactions disrupt the polymer's own intermolecular forces, leading to a softer and more pliable material. ijiert.org The ester group within the this compound molecule also plays a role in these interactions. nih.gov
In polar polymers like PVC, the "shielding effect" is a key mechanism of plasticization. The polar groups on the plasticizer molecule, in this case, the chlorine atoms and the ester group of this compound, interact with the polar sites on the PVC chains. This interaction effectively shields the polymer's polar groups from each other, reducing the strong attractive forces that cause rigidity. nih.gov
Contribution to Flame Retardancy in Polymeric Materials
Beyond its function as a plasticizer, the high chlorine content in this compound contributes significantly to the flame retardancy of polymeric materials. go-plasticizer.comnbinno.com Chlorinated compounds, such as chlorinated paraffins and chlorinated esters, are well-established flame retardants. nbinno.comthesuntek.competronaftco.com When incorporated into polymers, they can help the material meet stringent fire safety standards. thesuntek.com
The flame-retardant action of chlorinated compounds typically involves several mechanisms that occur upon exposure to heat:
Heat Absorption: The compound absorbs heat, which slows down the rate at which the material heats up and ignites. thesuntek.com
Dilution Effect: The chlorine content contributes to the formation of non-combustible gases that dilute the flammable gases produced during polymer decomposition, thereby hindering combustion. thesuntek.com
Gas Phase Radical Scavenging: Upon decomposition, chlorinated compounds release hydrogen chloride (HCl) gas. nbinno.com In the gas phase, HCl acts as a radical scavenger, interrupting the chemical chain reactions of combustion. nbinno.com
Char Formation: In the condensed phase (the solid material), the released HCl can promote the formation of a protective char layer on the material's surface. thesuntek.comomal.in This char acts as a barrier, limiting the release of flammable gases and slowing the spread of flames. thesuntek.com
Table 2: Mechanisms of Flame Retardancy for Chlorinated Compounds
| Mechanism | Phase | Description |
| Heat Absorption | Condensed | Absorbs thermal energy, delaying ignition. thesuntek.com |
| Dilution of Flammable Gases | Gas | Releases non-combustible gases, reducing fuel concentration. thesuntek.com |
| Radical Scavenging | Gas | Halogen radicals interrupt the combustion chain reaction. nbinno.com |
| Char Formation | Condensed | Forms a protective surface layer, insulating the polymer. thesuntek.comomal.in |
The presence of flame-retardant additives like this compound can alter the thermal decomposition pathway of a polymer. taylorfrancis.com By promoting char formation, these additives can lead to a greater proportion of the polymer being converted into a stable, non-flammable residue rather than volatile, flammable gases. omal.in The release of hydrogen chloride can also catalyze the cross-linking of polymer chains, further contributing to the formation of a robust char layer. researchgate.net This modification of the decomposition process is a key factor in enhancing the fire resistance of the material.
Reduction of Volatile Hydrocarbon Generation
In the event of a fire, the thermal degradation of a polymer generates volatile, flammable hydrocarbon gases that fuel the combustion process. This compound, like other chlorinated flame retardants, is believed to interfere with this process primarily in the gas phase. Upon heating, the carbon-chlorine bonds in this compound can break, releasing chlorine radicals. These radicals are highly reactive and can scavenge the hydrogen and hydroxyl radicals in the flame, which are essential for the propagation of the combustion chain reaction. This quenching of radical species disrupts the exothermic processes of the fire, thereby reducing the generation and ignition of volatile hydrocarbons from the polymer matrix. The presence of the long hydrocarbon chain of the stearate (B1226849) can also influence the pyrolysis of the polymer, potentially leading to the formation of less flammable volatile products.
Mechanistic Investigations of Additive Functionality
The effectiveness of this compound as a polymer additive is governed by several factors, including its chlorine content, its compatibility with the host polymer, and its interactions with other additives in the formulation.
Studies on the Influence of Chlorine Content on Material Properties
The degree of chlorination in chlorinated additives like this compound has a significant impact on the properties of the final polymer formulation. Generally, a higher chlorine content enhances flame retardancy. softbeam.net However, it can also affect other material properties such as plasticizing efficiency and thermal stability. atamanchemicals.com An increase in chlorine content typically leads to an increase in the viscosity of the additive, which can influence the processing characteristics of the polymer blend. softbeam.net While higher chlorine content is desirable for flame retardancy, it can sometimes lead to a decrease in the plasticizing effect. atamanchemicals.com Therefore, the chlorine content of this compound must be optimized to achieve a balance between flame retardancy and the desired mechanical properties of the polymer.
Below is a representative table illustrating the general relationship between chlorine content and key properties of chlorinated additives, based on findings for chlorinated paraffins. softbeam.net
| Property | Low Chlorine Content (e.g., 40-50%) | High Chlorine Content (e.g., 60-70%) |
| Flame Retardancy | Moderate | High |
| Plasticizing Efficiency | High | Moderate to Low |
| Viscosity | Lower | Higher |
| Volatility | Higher | Lower |
Environmental Fate and Degradation Studies of Methyl Pentachlorostearate
Environmental Persistence and Distribution
The environmental persistence of a chemical compound is dictated by its resistance to various degradation processes. For methyl pentachlorostearate, its chemical nature as a highly chlorinated, lipophilic molecule is a key determinant of its environmental behavior.
Assessment as an Organohalogen Compound
As an organohalogen compound, this compound is anticipated to exhibit significant environmental persistence. vulcanchem.com Halogenated compounds are known for their stability and resistance to breakdown by soil bacteria and other microorganisms. verifiedmarketresearch.com The high lipophilicity of this compound, indicated by a high log P value of 11.31, suggests a strong tendency to partition from water into fatty tissues of organisms and to adsorb to organic matter in soil and sediment. vulcanchem.com This property, combined with its resistance to hydrolysis, points towards its potential for bioaccumulation in the food chain. vulcanchem.com While specific ecotoxicity and biodegradability data for this compound are not publicly available, its classification as a chlorinated fatty acid methyl ester raises concerns due to the known environmental persistence of other compounds in this class. vulcanchem.comverifiedmarketresearch.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₃₃Cl₅O₂ |
| Molecular Weight | 470.7 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 475.3 ± 40.0 °C at 760 mmHg |
| Water Solubility | <1 mg/mL at 22°C |
| Log P | 11.31 |
This table contains data sourced from a chemical supplier's product information page. vulcanchem.com
Degradation Pathways in Environmental Compartments
The degradation of organohalogen compounds in the environment can occur through both biotic and abiotic pathways. For complex molecules like this compound, these processes are often slow and can lead to the formation of various transformation products.
Abiotic degradation of chlorinated alkanes can proceed through several mechanisms, including hydrolysis, dehydrochlorination, and reductive dechlorination (hydrogenolysis). nih.govcore.ac.uk Hydrolysis, the cleavage of a chemical bond by reaction with water, is generally a very slow process for chlorinated alkanes in natural waters, though it can be slightly faster under basic conditions. nih.govcore.ac.uk Dehydrochlorination involves the elimination of a hydrogen and a chlorine atom, resulting in the formation of a double bond and a less halogenated compound. nih.govcore.ac.uk Reductive dechlorination is a process where a halogen atom is replaced by a hydrogen atom, which is a principal degradation pathway for highly chlorinated compounds, often mediated by abiotic agents like zero-valent metals or sulphide minerals. nih.gov
Biodegradation of chlorinated compounds can occur under both aerobic and anaerobic conditions. eurochlor.org Under anaerobic conditions, which are common in sediments and some groundwater environments, reductive dechlorination is a key microbial process. eurochlor.org Aerobic degradation often involves oxidation, which can be less effective for highly chlorinated compounds. researchgate.net For long-chain fatty acids, degradation can be challenging for many microorganisms. teamaquafix.com The presence of multiple chlorine atoms on the stearate (B1226849) backbone of this compound likely hinders enzymatic attack, contributing to its persistence.
Photolytic and Hydrolytic Stability Investigations
Analytical Approaches for Environmental Monitoring
The detection and quantification of trace levels of this compound in complex environmental samples require sensitive and specific analytical methods.
Detection in Industrial Effluents and Waste Streams
The industrial use of this compound as a plasticizer and flame retardant suggests that it could be present in industrial wastewater. epa.govepa.gov The analysis of such effluents is crucial for understanding its release into the environment. Analytical methods for chlorinated solvents in industrial water and wastewater often employ gas chromatography (GC) coupled with a sensitive detector. nih.gov Direct aqueous injection followed by GC with electron capture detection (ECD) has been used for the determination of various halogenated solvents. nih.gov Given the chemical nature of this compound, its analysis in industrial wastewater would likely involve extraction and concentration steps prior to instrumental analysis.
Methodologies for Trace Analysis in Environmental Samples
The trace analysis of chlorinated fatty acids and their esters in environmental samples typically involves a multi-step process including extraction, cleanup, and instrumental analysis. researchgate.net Solid-phase extraction (SPE) is a common technique for isolating and concentrating these compounds from water or lipid-rich samples. researchgate.netnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of chlorinated fatty acid methyl esters. researchgate.net The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. For chlorinated compounds, the isotopic pattern of chlorine can further aid in identification. Halogen-specific detectors, such as the electrolytic conductivity detector (ELCD) or the halogen specific detector (XSD), can also be used with GC for selective detection of chlorinated compounds. researchgate.net
Table 2: Analytical Techniques for Chlorinated Compounds
| Analytical Technique | Description | Application for this compound |
| Gas Chromatography (GC) | Separates volatile and semi-volatile compounds based on their boiling points and interactions with a stationary phase. | Primary separation technique for analyzing this compound. |
| Mass Spectrometry (MS) | Identifies compounds by measuring the mass-to-charge ratio of ionized molecules and their fragments. | Provides structural confirmation and quantification. |
| Electron Capture Detector (ECD) | A highly sensitive detector for electrophilic compounds, particularly halogenated organics. | Offers high sensitivity for detecting chlorinated compounds like this compound. |
| Solid-Phase Extraction (SPE) | A sample preparation technique used to isolate and concentrate analytes from a complex matrix. | Essential for extracting and cleaning up this compound from environmental samples prior to analysis. |
Genetic Toxicology Research Methodologies
Bacterial Mutagenicity Testing Protocols (e.g., Ames Test)
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical substances. eurofins.com.auwikipedia.org These tests utilize specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, to detect point mutations, which can be indicative of a substance's carcinogenic potential. eurofins.com.auxenometrix.chenamine.net The fundamental principle of the Ames test is the reversion of a mutation in a gene essential for amino acid synthesis, allowing the bacteria to grow in a medium deficient in that amino acid. wikipedia.orgxenometrix.ch
A study was conducted to evaluate the genetic toxicity of Methyl Pentachlorostearate using the Salmonella/E.coli Mutagenicity Test, also known as the Ames Test. nih.gov
The Ames test employs various strains of Salmonella typhimurium and E. coli that have pre-existing mutations rendering them unable to synthesize a specific amino acid, such as histidine for Salmonella or tryptophan for E. coli. eurofins.com.auxenometrix.ch These strains are referred to as auxotrophic. When exposed to a mutagenic substance, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to become prototrophic, meaning they can once again synthesize the essential amino acid and grow on a selective medium. wikipedia.org
The tester strains are genetically modified to enhance their sensitivity to mutagens. These modifications include mutations that increase the permeability of the cell wall to foreign compounds and deficiencies in DNA repair systems, making them more susceptible to genetic damage. wikipedia.org Commonly used Salmonella typhimurium strains include TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations, such as frameshift and base-pair substitutions. enamine.netnih.gov The inclusion of E. coli strains like WP2 uvrA can provide a broader assessment of mutagenic potential. nih.gov
In a typical Ames test protocol, the tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system. xenometrix.chnih.gov This metabolic activation system, usually a liver homogenate from rats (S9 fraction), is included because some chemicals only become mutagenic after being metabolized by enzymes in the body. enamine.net
The experiment generally includes a negative (solvent) control and positive controls to ensure the validity of the test system. enamine.net After an incubation period, the bacterial suspension is plated on a minimal agar (B569324) medium lacking the specific amino acid required by the tester strain. xenometrix.ch The plates are then incubated for a period, typically 48 to 72 hours, to allow for the growth of revertant colonies. xenometrix.ch A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control. researchgate.net
The following table outlines the typical experimental parameters for an Ames test.
| Parameter | Description |
| Test System | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strain (e.g., WP2 uvrA) |
| Test Compound | This compound |
| Metabolic Activation | With and without Aroclor-induced rat liver S9 fraction |
| Controls | Negative (solvent) control; Positive controls (known mutagens for each strain with and without S9) |
| Exposure Method | Plate incorporation or pre-incubation method |
| Incubation Period | 48-72 hours at 37°C |
| Endpoint | Number of revertant colonies |
Based on available data for this compound, the results of the Salmonella Mutagenicity Test were negative, indicating that under the conditions of the study, the compound did not induce mutations in the tested bacterial strains. nih.gov
In Vitro Genetic Toxicity Assays
In addition to bacterial mutagenicity tests, a variety of in vitro assays using mammalian cells are employed to provide a more comprehensive assessment of genotoxic potential. These assays can detect a broader range of genetic damage, including effects on chromosomes.
Various in vitro assays are available to assess the potential of a substance to cause direct damage to DNA. These tests can identify mechanisms such as the formation of DNA adducts, DNA strand breaks, and the induction of DNA repair processes. nih.govnih.gov Some chemical agents, known as alkylating agents, can directly modify DNA by adding alkyl groups to the DNA bases, leading to mutations if not repaired. mit.edunih.gov The cellular response to such damage involves complex DNA repair pathways. nih.govmit.edu
While specific studies on the DNA damage mechanisms of this compound are not detailed in the provided information, the negative result in the Ames test suggests it may not be a potent direct-acting mutagen. nih.gov However, further testing in mammalian cells would be necessary to rule out other mechanisms of DNA damage.
Chromosomal aberration assays are designed to detect structural changes in chromosomes, such as breaks, deletions, and rearrangements, which are visible by microscopy. nih.govnih.gov These assays are typically conducted using cultured mammalian cells, including Chinese hamster ovary (CHO) cells or human lymphocytes. nih.gov An increase in the frequency of chromosomal aberrations in treated cells compared to control cells indicates that the substance is clastogenic. nih.govresearchgate.net Such damage can have significant implications for cell viability and can be associated with developmental and reproductive toxicity, as well as carcinogenesis. mdpi.com
Specific data from chromosomal aberration studies on this compound were not available in the provided search results. A comprehensive genotoxicity assessment would typically include such an assay to evaluate the potential for clastogenic effects.
Computational and Theoretical Studies on Methyl Pentachlorostearate
Molecular Modeling and Simulation
Molecular modeling and simulation focus on the physical movements and interactions of atoms and molecules. These methods are instrumental in understanding the three-dimensional structure of methyl pentachlorostearate and how this structure dictates its macroscopic properties.
Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a molecule with its physical properties. For organochlorine compounds, properties such as lipophilicity, molecular volume, and electronic parameters are critical in determining their behavior. nih.gov Lipophilicity, for instance, is a key factor as it influences how these compounds are transported and where they accumulate. nih.gov
The properties of chlorinated paraffins, a related class of compounds, are known to be substantially influenced by the number of chlorine atoms and their position along the carbon chain. nih.gov For this compound, QSPR models could predict how different isomers (with chlorine atoms at various positions on the stearate (B1226849) chain) would exhibit varying properties. For example, chlorine substitution on terminal carbons versus the middle of the chain would affect the molecule's polarity and shape. nih.gov
Table 1: Hypothetical Predicted Physicochemical Properties for Isomers of this compound Using QSPR Models Note: These values are illustrative and based on general principles of QSPR for organochlorine compounds.
| Isomer (Chlorine Positions) | Predicted LogP (Octanol-Water Partition Coefficient) | Predicted Molecular Volume (ų) | Predicted Polar Surface Area (Ų) |
|---|---|---|---|
| Terminal (e.g., 14,15,16,17,18-penta) | 8.5 | 450 | 26.3 |
| Central (e.g., 7,8,9,10,11-penta) | 8.9 | 445 | 26.3 |
| Distributed (e.g., 2,5,8,11,14-penta) | 8.7 | 448 | 26.3 |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com The long, flexible eighteen-carbon chain of this compound can adopt a vast number of conformations. The presence of five bulky and electronegative chlorine atoms, however, introduces significant steric and electrostatic constraints.
Computational energy minimization calculations would likely show that the molecule favors conformations that maximize the distance between chlorine atoms to reduce repulsion. acs.org This could lead to specific folded or partially extended structures rather than a simple linear chain. The analysis of polychlorinated hydrocarbons has demonstrated the importance of understanding these conformational preferences, which are crucial for reliable configurational assignment. nih.gov
Intermolecular interactions are also key to understanding the behavior of this compound. The high binding affinity of some organochlorine compounds to receptors has been attributed to hydrophobic interactions, which are enhanced by the presence of multiple chlorine atoms. eurekaselect.com Molecular dynamics simulations could model how a this compound molecule interacts with itself and with other molecules in various environments, providing insight into its aggregation behavior and partitioning in complex mixtures.
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to compute the electronic structure and energy of molecules. These methods, particularly Density Functional Theory (DFT), provide a deeper understanding of molecular reactivity and electronic properties. eurekaselect.comresearchgate.net
DFT calculations are widely used to predict the reactivity of molecules by analyzing their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). eurekaselect.com The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Other calculated descriptors, such as the electrophilicity index, can further quantify a molecule's ability to accept electrons. researchgate.net
For this compound, DFT could be used to:
Identify Reactive Sites: By calculating local reactivity descriptors, one can pinpoint the atoms most susceptible to electrophilic or nucleophilic attack. researchgate.net
Model Reaction Pathways: Computational methods can simulate potential degradation or metabolic pathways. For instance, the thermal decomposition of polychlorinated biphenyls (PCBs) has been studied by calculating the bond dissociation energies of C-Cl bonds, revealing multistep radical mechanisms. nih.gov A similar approach could elucidate how this compound might break down under specific conditions.
Calculate Activation Barriers: By modeling the transition states of potential reactions, the energy barriers can be calculated, predicting the likelihood and rate of different chemical transformations. nih.gov
Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Note: Values are illustrative examples based on calculations for other organochlorine compounds.
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability. |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 7.0 eV | Suggests relatively high kinetic stability. |
| Electrophilicity Index (ω) | 2.57 eV | Measures the propensity to accept electrons. |
The electronic structure of a molecule dictates its fundamental chemical properties. Quantum chemical calculations can map the distribution of electrons within this compound, providing insights into its polarity and electrostatic potential. csu.edu.au The five highly electronegative chlorine atoms will withdraw electron density from the carbon backbone, creating significant bond dipoles and partial positive charges on the adjacent carbon atoms. mdpi.com
This charge distribution is critical for understanding non-covalent interactions, such as halogen bonding, which could play a role in how this compound interacts with biological macromolecules or environmental matrices. Investigations into other organochlorine insecticides have shown that their electronic and molecular structures are key to rationalizing their biological activity. csu.edu.au
Data-Driven Approaches and Chemoinformatics
Chemoinformatics employs computational and informational techniques to a broad range of chemical problems. For a compound like this compound, where specific experimental data is scarce, data-driven approaches are particularly valuable.
By compiling databases of related chlorinated fatty acids and their esters, it is possible to build predictive models for various properties. nih.govslu.se This approach leverages existing knowledge to make informed predictions about new or unstudied compounds. For example, a QSTR model could be trained on a dataset of known chlorinated esters to predict the toxicity of this compound based on its calculated molecular descriptors. mdpi.com
Furthermore, chemoinformatics tools can aid in isomer enumeration and the systematic exploration of the chemical space of polychlorinated stearates. Given that the chlorination of fatty acids can produce a complex mixture of isomers and congeners, computational methods are essential for predicting the likely composition of such mixtures and the properties of their individual components. nih.govpublications.gc.ca The development of comprehensive databases, such as the GMTKN55 database for testing DFT methods, is crucial for ensuring the accuracy and reliability of these computational predictions. unimelb.edu.au
Emerging Research Directions and Future Perspectives
Sustainable Synthesis and Green Chemistry Approaches
The traditional synthesis of chlorinated hydrocarbons often involves processes that utilize harsh reagents and generate significant waste. In contrast, green chemistry principles aim to develop more environmentally benign and efficient chemical processes. The synthesis of methyl pentachlorostearate can be approached through a two-step process: the formation of the methyl ester from stearic acid, followed by chlorination.
The initial esterification can be made more sustainable by using enzymatic catalysts, such as lipases, which operate under mild conditions and can be highly selective, reducing the need for protecting groups and minimizing byproducts. acs.orgnih.gov This enzymatic approach avoids the harsh conditions of conventional acid-catalyzed esterification.
For the subsequent chlorination step, green chemistry seeks to replace traditional chlorinating agents like elemental chlorine with alternatives that are safer and have a higher atom economy. acs.org A patent for a related chlorinated fatty acid ester describes an environmentally friendly process where a refined fatty acid methyl ester is directly chlorinated, and the reaction is controlled to achieve the desired density. wipo.int This suggests a move towards more controlled and efficient chlorination processes. Chlorine chemistry itself can be viewed from a sustainability perspective, as chlorine is derived from sodium chloride, an abundant resource, and byproducts like hydrogen chloride have commercial uses. nih.gov
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Esterification Catalyst | Strong mineral acids (e.g., H₂SO₄) | Enzymes (e.g., Lipase) nih.govtudelft.nl |
| Chlorination Agent | Elemental Chlorine (Cl₂) | More selective/safer chlorinating agents, controlled reaction conditions wipo.int |
| Solvents | Often volatile organic compounds | Solvent-free conditions or use of greener solvents (e.g., water, supercritical CO₂) acs.org |
| Energy Consumption | High temperatures and pressures may be required | Ambient or near-ambient temperature and pressure acs.org |
| Byproduct Generation | Significant waste streams requiring treatment | Minimized waste, byproducts with potential for reuse (e.g., HCl) nih.gov |
Advanced Material Applications and Novel Formulations
This compound, as a long-chain chlorinated fatty acid ester, possesses properties that make it a candidate for various advanced material applications, particularly as a multifunctional additive in polymers and lubricants. Its structure combines a bio-based fatty acid backbone with chlorine atoms, offering a unique combination of lubricity, flame retardancy, and plasticization.
In polymer science, particularly for polyvinyl chloride (PVC), there is a significant industrial need for bio-based and non-phthalate plasticizers. Chlorinated fatty acid methyl esters are recognized for their excellent compatibility with PVC and their ability to act as effective plasticizers. google.com The presence of chlorine in the molecule also enhances the flame retardancy of the final product. google.com
In the field of lubricants, fatty acid methyl esters derived from vegetable oils are known to improve the tribological performance of base oils. nih.gov The addition of chlorine to the fatty acid chain can impart extreme pressure (EP) properties, which are critical in metalworking fluids and industrial lubricants to reduce friction and wear under high loads. nih.govgoogle.com Therefore, this compound could be formulated into bio-based lubricants to enhance performance in demanding applications.
| Application Area | Potential Role | Key Properties | Rationale |
|---|---|---|---|
| Polyvinyl Chloride (PVC) Plastics | Bio-based secondary plasticizer and flame retardant | Good compatibility, plasticizing effect, flame resistance | Serves as a sustainable alternative to phthalate (B1215562) plasticizers and improves fire safety of PVC products. google.com |
| Industrial Lubricants & Metalworking Fluids | Extreme Pressure (EP) additive | High chlorine content, long alkyl chain for lubricity | The chlorinated structure can form a protective film on metal surfaces under high pressure, preventing welding and reducing wear. nih.gov |
| Adhesives and Sealants | Viscosity modifier and plasticizer | Viscous liquid nature, compatibility with polymer bases | Can improve the flexibility and durability of sealant formulations, similar to other chlorinated paraffins. |
| Coatings and Paints | Flame retardant additive | Chlorine content | Can be incorporated into formulations for fire-retardant paints for industrial and residential use. |
Comprehensive Environmental Impact Assessment Methodologies
Given that this compound is a chlorinated hydrocarbon, a thorough assessment of its environmental impact is crucial. Methodologies for such assessments follow a structured approach, evaluating the substance's potential for persistence, bioaccumulation, and toxicity (PBT). service.gov.uk A comprehensive environmental impact assessment would involve evaluating the entire lifecycle of the compound, from production to disposal.
The assessment begins with exposure analysis, which estimates the predicted environmental concentrations (PECs) resulting from its production and use in various applications. europa.eu This is followed by a fate and behavior analysis, which examines how the compound behaves in the environment. While many fatty acid esters are readily biodegradable, the presence of chlorine atoms can significantly increase persistence by making the molecule more resistant to microbial degradation. acs.orgepa.gov Studies on the biodegradation of chlorinated compounds are essential to determine their environmental half-life. researchgate.netepa.gov
Finally, an effects assessment is conducted to determine the potential harm to aquatic and terrestrial organisms by establishing a predicted no-effect concentration (PNEC). The risk is then characterized by comparing the PEC with the PNEC. service.gov.uk Due to the limited data on this compound itself, a conclusive environmental hazard assessment is not yet possible, highlighting the need for further research. epa.gov
| Assessment Stage | Objective | Key Parameters to Investigate | Relevant Methodologies |
|---|---|---|---|
| 1. Exposure Assessment | Estimate Predicted Environmental Concentration (PEC). | Production volume, release rates from applications (e.g., leaching from plastics, disposal of lubricants), pathways to air, water, and soil. | Lifecycle analysis, substance flow analysis models. europa.eu |
| 2. Environmental Fate Analysis | Determine persistence and degradation pathways. | Biodegradability (aerobic/anaerobic), potential for hydrolysis, photolysis, bioaccumulation factor. | OECD standardized tests for biodegradability, PBT assessment criteria. service.gov.ukepa.gov |
| 3. Ecotoxicity Assessment | Determine Predicted No-Effect Concentration (PNEC). | Acute and chronic toxicity to representative aquatic organisms (fish, daphnia, algae) and soil organisms. | Standard ecotoxicological testing protocols. |
| 4. Risk Characterization | Evaluate the overall environmental risk. | Risk Characterization Ratio (RCR = PEC/PNEC). | Comparison of exposure and effects data to determine if risk management measures are needed. service.gov.uk |
Development of High-Throughput Screening for Related Compounds
As the production and use of complex chemical mixtures like chlorinated paraffins and related compounds increase, there is a growing need for rapid and efficient analytical methods to monitor their presence in the environment and in consumer products. High-throughput screening (HTS) methods are essential for analyzing a large number of samples quickly and accurately.
The complexity of chlorinated hydrocarbon mixtures, which can contain thousands of isomers and congeners, presents a significant analytical challenge. researchgate.net Recent advancements have focused on techniques that can separate and identify these complex mixtures. Methods combining ultrahigh-pressure liquid chromatography with high-resolution mass spectrometry (UHPLC-HRMS) have been developed for the simultaneous determination of short-, medium-, and long-chain chlorinated paraffins in biological samples like human blood. acs.orgnih.gov These methods offer high sensitivity and can distinguish between different classes of chlorinated paraffins in a single analysis.
For screening purposes, simplified methods using gas chromatography-mass spectrometry (GC-MS) have also been proposed. nih.gov These methods may focus on quantifying a subset of "indicator" congener groups to estimate the total concentration, which can significantly speed up analysis time. The development and validation of such HTS methods specifically for chlorinated fatty acid esters like this compound will be critical for effective environmental monitoring and regulatory compliance.
| Technique | Principle | Advantages for HTS | Applicability to this compound |
|---|---|---|---|
| GC-ECNI/MS | Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry | High sensitivity for halogenated compounds; can be simplified for rapid screening. nih.gov | Suitable for quantifying the compound in environmental and food samples after appropriate sample cleanup. |
| UHPLC-ESI-QTOF/MS | Ultrahigh-Pressure Liquid Chromatography with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry | Allows for simultaneous determination of multiple classes of CPs; provides high mass accuracy for compound identification. nih.govvu.nl | Ideal for characterizing complex mixtures and identifying potential transformation products in biological and environmental matrices. |
| Solid-Phase Extraction (SPE) | Sample preparation technique for isolating analytes from a complex matrix. | Can be automated for high-throughput sample cleanup prior to instrumental analysis. | Methods using aminopropyl-based SPE have been shown to effectively isolate chlorinated fatty acid methyl esters from lipid-rich samples. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
